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molecular formula C7H14O2 B1581180 Methyl 2-ethylbutyrate CAS No. 816-11-5

Methyl 2-ethylbutyrate

Cat. No. B1581180
M. Wt: 130.18 g/mol
InChI Key: UNEAEGWIVFZPFI-UHFFFAOYSA-N
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Patent
US05380729

Procedure details

A mixture of 116 g (1 mol) of 2-ethylbutyric acid, 135 g (1.05 mol) of dimethyl sulfate, and 155 g (1.12 mol) of potassium carbonate in 500 ml of acetone was stirred at room temperature under nitrogen overnight, and then was allowed to reflux under nitrogen for 1 hour. The reaction mixture was cooled to room temperature, filtered, and the residual solid was washed with 500 ml of ether. The combined filtrate was concentrated in vacuo, the residue was redissolved in ether, the ether solution was washed successively with water and brine and then dried. The solvent was concentrated and the residual liquid was distilled to afford 70 g (53.8 %) of methyl 2-ethylbutyrate, b.p. 135°-137° C.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:7][CH3:8])[C:4]([OH:6])=[O:5])[CH3:2].S(OC)(O[CH3:13])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([CH:3]([CH2:7][CH3:8])[C:4]([O:6][CH3:13])=[O:5])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
C(C)C(C(=O)O)CC
Name
Quantity
135 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
155 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residual solid was washed with 500 ml of ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in ether
WASH
Type
WASH
Details
the ether solution was washed successively with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residual liquid was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C(C(=O)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 53.8%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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